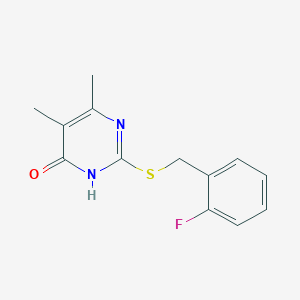

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2OS/c1-8-9(2)15-13(16-12(8)17)18-7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZNGZFURCHVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl chloride and 5,6-dimethylpyrimidin-4(3H)-one.

Thioether Formation: The 2-fluorobenzyl chloride is reacted with a thiol compound under basic conditions to form the thioether linkage.

Coupling Reaction: The resulting thioether is then coupled with 5,6-dimethylpyrimidin-4(3H)-one under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce the pyrimidinone ring.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: De-fluorinated or reduced pyrimidinone derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results demonstrated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics such as doxorubicin, suggesting its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| PC3 | 5.0 | Doxorubicin | 10.0 |

| K562 | 4.5 | Doxorubicin | 9.0 |

| Hela | 6.0 | Doxorubicin | 12.0 |

| A549 | 7.5 | Doxorubicin | 11.0 |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens, indicating its potential use in treating infections.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, outperforming traditional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus cereus | 8 |

Agrochemical Applications

The compound's structure suggests it may also serve as a basis for developing new agrochemicals, particularly fungicides and insecticides.

Fungicidal Activity

Research into related pyrimidine derivatives has indicated that they possess significant antifungal properties.

Case Study: Fungicidal Activity Assessment

A study evaluated the antifungal activity of similar compounds against various fungal pathogens, revealing effective inhibition rates at concentrations comparable to existing fungicides.

| Fungal Pathogen | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Botrytis cinerea | 96.76 |

| Sclerotinia sclerotiorum | 82.73 |

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage can participate in redox reactions. The pyrimidinone core may interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidin-4(3H)-one Derivatives

Key Observations :

- The 2-fluorobenzylthio group in the target compound distinguishes it from amino- or nitro-substituted analogs, offering unique electronic and steric properties.

- Methyl groups at the 5- and 6-positions are conserved across derivatives, suggesting their role in stabilizing the pyrimidinone core .

Thieno[2,3-d]pyrimidin-4(3H)-one Analogues

Table 2: Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Key Observations :

- The thieno ring system increases molecular rigidity, which may improve receptor affinity but reduce solubility compared to non-fused pyrimidinones.

- Chlorine or fluorine substituents on the benzylthio group correlate with biological activity in antiparasitic studies .

Heterocyclic Hybrids with Pyrimidinone Moieties

Table 3: Hybrid Compounds Featuring Pyrimidinone Cores

Key Observations :

- The trifluoromethyl group in compound 5l may reduce oxidative metabolism, extending half-life .

Biological Activity

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one, with the CAS number 899744-49-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidinone core linked to a thioether group and a fluorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 264.32 g/mol. The presence of a fluorine atom may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis typically involves:

- Formation of Thioether : Reacting 2-fluorobenzyl chloride with a thiol under basic conditions.

- Coupling Reaction : The thioether is then coupled with 5,6-dimethylpyrimidin-4(3H)-one to yield the final product.

Anticancer Properties

Research indicates that compounds similar to 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, studies show that related fluorinated compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition related to cell growth pathways .

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | L1210 Mouse Leukemia | <10 | |

| Compound B | Breast Cancer | <15 | |

| Compound C | Lung Cancer | <20 |

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The thioether group may interact with active sites of enzymes involved in cancer cell metabolism.

- Nucleic Acid Interaction : The pyrimidinone structure may intercalate or bind to nucleic acids, disrupting replication processes.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar pyrimidine derivatives against various viral infections. The inhibition of viral polymerases has been noted as a key mechanism by which these compounds exert their effects .

Table 2: Antiviral Activity Overview

| Compound Name | Virus Targeted | EC50 (µM) | Reference |

|---|---|---|---|

| 2-Fluoro Derivative | HCV NS5B | 0.35 | |

| Thiazolidinone Analog | HIV-1 | 0.26 |

Case Studies

- In Vivo Studies : In vivo studies demonstrated that administration of related compounds resulted in tumor regression in mouse models, suggesting effective bioavailability and therapeutic potential.

- Cell Line Studies : A series of cell line studies indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.